Chromium(III) hexafluoroacetylacetonate
Overview
Description
Chromium(III) hexafluoroacetylacetonate is a compound with the molecular formula C15H6CrF18O6 . It is used in various chemical, industrial, and manufacturing applications .
Molecular Structure Analysis
The molecular structure of Chromium(III) hexafluoroacetylacetonate consists of chromium; (Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one . The exact mass is 675.928200 g/mol .Physical And Chemical Properties Analysis
Chromium(III) hexafluoroacetylacetonate has a molecular weight of 676.17 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 24, and a rotatable bond count of 3 . Its topological polar surface area is 112 Ų, and it has a heavy atom count of 40 .Scientific Research Applications
Environmental Remediation:
- Chromium, particularly in its hexavalent form, is a significant environmental pollutant, and bioremediation technologies have been explored to remediate Cr-contaminated areas. Chromium(III) plays a role in these remediation processes (Zayed & Terry, 2003).
- Adsorption methods, including the use of activated carbons and low-cost adsorbents, have been studied for the removal of hexavalent chromium from water, involving a reduction to the less harmful trivalent form (Mohan & Pittman, 2006).
Analytical Chemistry Applications:
- Chromium(III) hexafluoroacetylacetonate has been used in gas chromatographic determinations of trace amounts of chromium, showcasing its utility in analytical chemistry for sensitive detection and quantification (Yeh & Ke, 1973).
Toxicology and Health Effects:
- Understanding the toxicity mechanisms of various chromium compounds, including the differences between hexavalent and trivalent chromium, is crucial. Trivalent chromium compounds, like Chromium(III) hexafluoroacetylacetonate, are generally less toxic compared to their hexavalent counterparts (DesMarais & Costa, 2019).
- The interaction of chromium compounds with microorganisms and plants is also a key area of study. Trivalent chromium compounds have been considered in the context of bioremediation and their interactions with the biological systems (Cervantes et al., 2001).
Other Applications:
- Chromium(III) hexafluoroacetylacetonate has been explored in the selective oxidation of sulfides to sulfoxides, highlighting its role in chemical catalysis (Supale & Gokavi, 2008).
- It has also been used in non-aqueous redox flow batteries, demonstrating its potential in energy storage technologies (Liu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
chromium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPDQBCGOIWGE-JVUUZWNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium, tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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